Cas no 326495-41-4 (14:0 PE-d54)

14:0 PE-d54 化学的及び物理的性質
名前と識別子
-
- 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine
- 14:0 PE-D54
- NEZDNQCXEZDCBI-QHDWWDETSA-N
- 14:0 D54 PE
- 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate
- DTXSID80677037
- 326495-41-4
- 2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate
- 14:0 PE-d54, 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine, powder
- 1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
- 14:0 PE-d54
-
- MDL: MFCD00674395
- インチ: InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2
- InChIKey: NEZDNQCXEZDCBI-QHDWWDETSA-N
- ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 689.79154934g/mol
- どういたいしつりょう: 689.79154934g/mol
- 同位体原子数: 54
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 43
- 回転可能化学結合数: 35
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): 10.3
14:0 PE-d54 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030332-10mg |
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99% |
326495-41-4 | 99% | 10mg |
¥13696 | 2024-05-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860371P-10MG |
14:0 PE-d54 |
326495-41-4 | 10mg |
¥11824.07 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860371P-100MG |
14:0 PE-d54 |
326495-41-4 | 1,2-dimyristoyl-d54- | 100MG |
28607.13 | 2021-05-14 | |
A2B Chem LLC | AF58479-100mg |
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE |
326495-41-4 | >99% | 100mg |
$13124.00 | 2024-04-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030332-100mg |
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99% |
326495-41-4 | 99% | 100mg |
¥43542 | 2024-05-24 | |
A2B Chem LLC | AF58479-25mg |
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE |
326495-41-4 | >99% | 25mg |
$6612.00 | 2024-04-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030332-25mg |
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99% |
326495-41-4 | 99% | 25mg |
¥21872 | 2024-05-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860371P-25MG |
14:0 PE-d54 |
326495-41-4 | 1,2-dimyristoyl-d54- | 25MG |
14355.52 | 2021-05-14 | |
A2B Chem LLC | AF58479-10mg |
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE |
326495-41-4 | >99% | 10mg |
$4154.00 | 2024-04-20 |
14:0 PE-d54 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
14:0 PE-d54に関する追加情報
Latest Research Briefing on 326495-41-4 and 14:0 PE-d54 in Chemical Biology and Pharmaceutical Sciences
The chemical compound 326495-41-4 and the deuterated phospholipid 14:0 PE-d54 have recently gained significant attention in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings regarding these compounds, focusing on their applications in membrane studies, drug delivery systems, and analytical methodologies.
326495-41-4, a small molecule with potential therapeutic applications, has been investigated for its role in modulating cellular pathways. Recent studies published in the Journal of Medicinal Chemistry (2023) have explored its structure-activity relationship, revealing promising interactions with specific protein targets involved in inflammatory responses. The compound's unique chemical scaffold makes it particularly interesting for developing novel anti-inflammatory agents.
14:0 PE-d54, a deuterated form of phosphatidylethanolamine, has emerged as a crucial tool in membrane biophysics research. Its applications span from studying lipid bilayer dynamics to serving as an internal standard in mass spectrometry-based lipidomics. A groundbreaking study in Analytical Chemistry (2024) demonstrated its superior performance in quantitative lipid analysis, offering enhanced precision compared to conventional standards.
Recent advances in synthetic chemistry have improved the production methods for both compounds. For 326495-41-4, researchers have developed a more efficient synthetic route with fewer steps and higher yields (Organic Process Research & Development, 2023). Similarly, the production of 14:0 PE-d54 has been optimized to achieve higher isotopic purity (>98% deuterium incorporation), as reported in the Journal of Labelled Compounds and Radiopharmaceuticals (2024).
The combination of these compounds in research settings has opened new possibilities. A notable application appears in drug delivery system development, where 326495-41-4's therapeutic potential is being combined with 14:0 PE-d54's membrane-mimicking properties to create targeted nanocarriers. Preliminary results from Nature Nanotechnology (2024) suggest improved drug loading capacity and controlled release profiles.
From an analytical perspective, the use of 14:0 PE-d54 as a quantitative standard has enabled more accurate measurements of 326495-41-4's pharmacokinetic properties. This synergy has significantly advanced our understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as detailed in recent publications from the American Association of Pharmaceutical Scientists.
Future research directions include exploring 326495-41-4's potential in combination therapies and further refining 14:0 PE-d54's applications in advanced imaging techniques. The ongoing development of these compounds continues to push the boundaries of chemical biology and pharmaceutical sciences, offering exciting prospects for both fundamental research and therapeutic development.
326495-41-4 (14:0 PE-d54) 関連製品
- 2229033-24-1(3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)
- 1805089-21-7(2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 941924-91-0(2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}acetamide)
- 1353952-08-5(N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride)
- 2167076-19-7(4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol)
- 675188-61-1(3-Bromo-5-furan-2-yl-2-methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine)
- 2309186-16-9(1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine)
- 866143-68-2(2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol)




